molecular formula C13H10N2OS2 B2842583 3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851398-42-0

3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2842583
CAS RN: 851398-42-0
M. Wt: 274.36
InChI Key: RLGAFBGPXFDVFP-UHFFFAOYSA-N
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Description

“3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 851398-42-0 . It has a molecular weight of 274.37 . The IUPAC name for this compound is 3-methyl-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2OS2/c1-15-12(16)9-7-10(8-5-3-2-4-6-8)18-11(9)14-13(15)17/h2-7H,1H3,(H,14,17) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.37 . Unfortunately, other physical and chemical properties like density, melting point, boiling point, etc., are not available in the current data.

Scientific Research Applications

Antitumor Activity

3-Methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, among other thienopyrimidine derivatives, has shown significant antitumor activity. Studies reveal that these compounds exhibit potent anticancer properties, comparable to doxorubicin, on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antioxidant Activity

Research involving thieno[2,3-d]pyrimidine derivatives, including the 3-methyl-6-phenyl-2-sulfanyl variant, has shown that these compounds possess notable antioxidant properties. The presence of electron-donating substituents on the thienopyrimidine ring enhances the antioxidant activity (Kotaiah et al., 2012).

Synthetic Methodology

The compound has been involved in the development of new synthetic methodologies. For instance, it has been used in a catalytic four-component reaction for the green synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which is characterized by step economy and easy purification (Shi et al., 2018).

Antimicrobial and Anti-Inflammatory Agents

Compounds based on thieno[2,3-d]pyrimidine, including 3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, have been studied for their potential as antimicrobial and anti-inflammatory agents. These compounds have shown significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Nonlinear Optical Properties

Studies on the structural parameters and nonlinear optical properties of thiopyrimidine derivatives, including the compound , have found significant applications in medicine and nonlinear optics. These compounds exhibit promising nonlinear optical characteristics, which are useful for optoelectronic high-tech applications (Hussain et al., 2020).

Gastric Antisecretory Activity

Thienopyrimidine derivatives, including 3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, have been evaluated for their gastric antisecretory activity. The synthesis and evaluation of these compounds have provided insights into their potential for treating gastric ailments (Sugiyama et al., 1989).

Cytotoxic Activity

Recent research on 4-thiopyrimidine derivatives derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, related to 3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, showed cytotoxic activity against various human cancer cell lines, indicating potential for cancer treatment (Stolarczyk et al., 2018).

properties

IUPAC Name

3-methyl-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-15-12(16)9-7-10(8-5-3-2-4-6-8)18-11(9)14-13(15)17/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGAFBGPXFDVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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